2-Isopropylcyclohexanecarboxylic acid
Description
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
QCGRBBMOJYZXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chlorination of this compound to Acid Chloride
One common preparatory step involves converting this compound into its corresponding acid chloride, which is a reactive intermediate for further transformations.
- The acid is combined with chlorinating agents such as para-toluenesulfonyl chloride in an organic solvent like methylene chloride.
- The reaction mixture is stirred at room temperature (about 25–30 °C) for 1 to 5 hours to allow complete chlorination.
- The acid chloride product, trans-4-isopropylcyclohexane acid chloride, is obtained as a liquid at room temperature and can be separated by evaporating the solvent under reduced pressure at around 40 °C.
- This process yields a product with high purity (≥95% by HPLC) and negligible cis isomer contamination as verified by gas chromatography.
This acid chloride is a key intermediate in the synthesis of nateglinide and related compounds.
Acylation of D-Phenylalanine Derivatives
- The trans-4-isopropylcyclohexane acid chloride is used to acylate salts of D-phenylalanine, typically sodium or potassium salts.
- The acylation is conducted in organic solvents such as methylene chloride, often at 25–30 °C, with stirring for extended periods (up to 18 hours).
- After acylation, the reaction mixture is treated with aqueous acid (e.g., 10% HCl) to quench the reaction and facilitate phase separation.
- The organic layer is washed, dried over sodium sulfate, filtered, and concentrated under vacuum.
- Crystallization from solvents like acetone/methanol or cyclohexane/ethyl acetate mixtures is used to purify the final product, yielding high purity compounds suitable for pharmaceutical use.
Extraction and Purification Techniques
- After the reaction, the organic phase is extracted multiple times with aqueous solutions such as sodium bicarbonate, hydrochloric acid, and saturated sodium chloride to remove impurities.
- Drying agents like anhydrous sodium sulfate are used to remove residual water.
- Solvent removal is done under reduced pressure at mild temperatures (~35–40 °C) to prevent decomposition.
- Crystallization and filtration steps at controlled temperatures (0–5 °C or 48–50 °C) improve product purity and yield.
- Charcoal treatment may be employed to decolorize the solution before final crystallization.
Summary Table of Key Preparation Steps
| Step | Conditions & Reagents | Outcome / Notes |
|---|---|---|
| Chlorination | This compound + p-TsCl, methylene chloride, 25–30 °C, 1–5 h | Formation of trans-4-isopropylcyclohexane acid chloride, purity ≥95% (HPLC) |
| Acylation | Acid chloride + D-phenylalanine salt, methylene chloride, 25–30 °C, 18 h | Formation of amide intermediate for nateglinide synthesis |
| Work-up and Extraction | Aqueous HCl, NaHCO3, saturated NaCl washes; drying with Na2SO4 | Removal of impurities, phase separations |
| Solvent Removal | Rotary evaporation under vacuum, 35–40 °C | Concentration of product solution |
| Crystallization & Purification | Solvent mixtures (acetone/MeOH, cyclohexane/ethyl acetate), temperature control 0–50 °C, charcoal treatment | High purity solid product, improved yield |
Detailed Research Findings and Analysis
- The chlorination step is critical for obtaining the trans isomer of the acid chloride with high stereochemical purity, which directly influences the stereochemistry and efficacy of the downstream pharmaceutical products.
- The use of para-toluenesulfonyl chloride and triethylamine in methylene chloride provides a mild and efficient chlorination route, avoiding harsh conditions that could cause isomerization or decomposition.
- Acylation of D-phenylalanine salts with the acid chloride proceeds smoothly under mild conditions, with sodium or potassium salts preferred for better reactivity and handling.
- Multiple extraction and washing steps ensure removal of residual acids, bases, and other impurities, which is crucial for obtaining pharmaceutical-grade material.
- Purification by crystallization under controlled temperatures and solvent systems enhances the purity to >99% as measured by HPLC, which is essential for regulatory compliance in drug manufacturing.
- The overall yield of the process can vary, with some reported yields around 70–87%, depending on the efficiency of each step and purification.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Agents
One of the notable applications of 2-isopropylcyclohexanecarboxylic acid is as an intermediate in the synthesis of antidiabetic drugs. Specifically, the trans form of 4-isopropylcyclohexanecarboxylic acid is utilized in the production of D-phenylalanine derivatives, which have demonstrated hypoglycemic effects. Research indicates that these derivatives can significantly lower blood glucose levels in animal models, suggesting their potential for managing diabetes .
Esterification and Drug Formulations
The compound also plays a role in drug formulation processes where it has been shown to suppress undesirable esterification reactions. This property is beneficial in maintaining the stability and efficacy of pharmaceutical products .
Chemical Synthesis
Intermediate for Chemical Reactions
this compound serves as a key intermediate in various chemical syntheses, including the production of aromatic aldehydes used in fragrance formulations . Its structure allows for versatile reactions, making it valuable in organic synthesis pathways.
Liquid Crystals and Pesticides
The compound is also employed as an intermediate in the development of liquid crystals and certain pesticides. These applications exploit its structural properties to enhance performance characteristics in these products .
Material Science
Additive in Polymer Chemistry
In material science, this compound has been studied for its potential as an additive to improve the properties of polymers. For example, it can inhibit esterification during polymerization processes, thus improving yield and product quality .
Table 1: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Antidiabetic drug intermediates | Effective in lowering blood glucose levels |
| Chemical Synthesis | Intermediate for aromatic aldehydes | Used in fragrance formulations |
| Material Science | Additive to improve polymer properties | Suppresses undesirable reactions |
| Agricultural Chemistry | Intermediates for pesticides | Enhances effectiveness of active ingredients |
Case Study 1: Antidiabetic Drug Development
In a study published by Japanese researchers, the efficacy of D-phenylalanine derivatives synthesized from trans-4-isopropylcyclohexanecarboxylic acid was evaluated. Male Wistar rats were administered these compounds, resulting in a significant reduction in plasma triglyceride levels compared to control groups. This demonstrates the compound's potential utility in developing effective antidiabetic therapies .
Case Study 2: Esterification Suppression
Research conducted on the use of this compound as an additive during cyclohexanol production showed that it effectively suppressed esterification reactions. In trials where cyclohexene was hydrated using this compound, yields improved significantly compared to control reactions without the additive .
Mechanism of Action
The mechanism of action of 2-isopropylcyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-isopropylcyclohexanecarboxylic acid with structurally related compounds, focusing on molecular features, substituent effects, and inferred properties.
Cyclopentanecarboxylic Acid
- Structure : A five-membered cycloalkane ring with a carboxylic acid group.
- Substituent Effects: The absence of bulky groups (e.g., isopropyl) in cyclopentanecarboxylic acid reduces steric hindrance, enhancing solubility in polar solvents.
2-Isopropylbenzoic Acid
- Structure : An aromatic benzoic acid derivative with an isopropyl group at the 2-position.
- Comparison :
- Acidity : The aromatic ring in 2-isopropylbenzoic acid delocalizes the negative charge via resonance, making it more acidic (lower pKa) than alicyclic this compound, where resonance stabilization is absent .
- Steric Effects : The ortho-isopropyl group in 2-isopropylbenzoic acid introduces steric hindrance, reducing reactivity in esterification or amidation reactions compared to the cyclohexane analog.
Ethyl 2-[2-(Ethylsulfanyl)propyl]-4,6-dioxocyclohexanecarboxylate
- Structure : A cyclohexanecarboxylate ester with ketone and thioether substituents .
- Comparison :
- Functional Groups : The presence of ketones and a thioether in this compound introduces electron-withdrawing effects, which may reduce the acidity of the carboxylic acid derivative (if hydrolyzed) compared to this compound.
- Solubility : The ester group and polar thioether likely enhance solubility in organic solvents relative to the free acid form.
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
- Structure : A diphenyl-substituted hydroxyacetic acid .
- Comparison :
- Acidity : The electron-withdrawing hydroxyl and phenyl groups in benzilic acid increase acidity compared to this compound, where the cyclohexane ring provides weaker electron withdrawal.
- Applications : Benzilic acid is used in synthesizing anticholinergic drugs, whereas alicyclic carboxylic acids like this compound may serve as intermediates in agrochemical or polymer chemistry.
2-Thiophenecarboxylic Acid
- Structure : A thiophene ring with a carboxylic acid group .
- Comparison :
- Aromaticity vs. Alicyclic Structure : The electron-rich thiophene ring enhances acidity (pKa ~3–4) compared to cyclohexanecarboxylic acids (pKa ~4.5–5.5) due to conjugation with the carboxylic group.
- Reactivity : Thiophene’s aromaticity allows electrophilic substitution reactions, whereas this compound undergoes typical aliphatic acid reactions (e.g., esterification).
Data Table: Structural and Inferred Properties
| Compound | Molecular Formula | Key Substituents | Ring Type | Inferred pKa | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₈O₂ | -COOH, -CH(CH₃)₂ (2-position) | Alicyclic | ~4.5–5.5 | Polymer/agrochemical synthesis |
| Cyclopentanecarboxylic acid | C₆H₁₀O₂ | -COOH | Cyclopentane | ~4.2–4.8 | Organic synthesis |
| 2-Isopropylbenzoic acid | C₁₀H₁₂O₂ | -COOH, -CH(CH₃)₂ (2-position) | Aromatic | ~3.0–3.5 | Pharmaceuticals |
| 2-Thiophenecarboxylic acid | C₅H₄O₂S | -COOH | Heterocyclic | ~3.0–4.0 | Drug development |
Key Research Findings and Trends
Steric Effects : Bulky substituents (e.g., isopropyl) reduce solubility in polar solvents but enhance thermal stability .
Electronic Effects : Electron-withdrawing groups (e.g., ketones, aromatic rings) increase acidity, while alicyclic systems exhibit moderate acidity due to weaker inductive effects .
Applications : Alicyclic carboxylic acids are preferred in industrial applications (e.g., plasticizers), whereas aromatic analogs dominate pharmaceutical syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
